4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine is a complex organic compound with the molecular formula . This compound features a benzothiazole moiety and an imidazole ring, both of which are significant in various biological and chemical processes. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways .
This compound can be synthesized through various chemical methods, primarily involving the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with 4-ethyl-1,3-benzothiazol-2-amine. The synthesis typically requires controlled conditions, including the use of solvents like dimethylformamide and catalysts to enhance yield.
4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine is classified as an organic compound and falls under the category of heterocyclic compounds due to its imidazole and benzothiazole components. It is further categorized as an amine due to the presence of the amino group in its structure.
The synthesis of 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine typically involves a multi-step process:
The reaction conditions often include elevated temperatures and specific solvents like dimethylformamide to facilitate the reaction. Catalysts may also be employed to improve reaction efficiency and yield .
The molecular structure of 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine can be represented as follows:
The compound has a molecular weight of approximately 298.39 g/mol. Its InChI Key is TYPHLSGMMOKZNT-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .
4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine can participate in several types of chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Substitution reactions might utilize sodium hydride in dimethylformamide as a base.
The mechanism of action for 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine involves its interaction with various biological targets:
These interactions suggest potential applications in drug design aimed at treating various diseases through targeted biochemical pathways .
The compound exhibits typical properties associated with organic amines and heterocycles. Specific physical properties such as melting point and solubility may vary based on purity and synthesis methods.
Key chemical properties include:
Relevant data regarding its reactivity includes susceptibility to oxidation and reduction under standard laboratory conditions .
4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine has several scientific applications:
Research continues into its therapeutic potential across various fields including pharmacology and material science .
The synthesis of 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine hinges on sequential alkylation and heterocyclic condensation reactions. A representative pathway begins with the preparation of the 1,3-benzothiazole core: 2-amino-4-ethylbenzothiazole is synthesized via cyclocondensation of 4-ethylaniline with ammonium thiocyanate in the presence of bromine, achieving yields of 78-85% [3] [10]. The imidazole-propyl arm is constructed separately through N-alkylation of imidazole with 1-bromo-3-chloropropane, yielding 1-(3-chloropropyl)imidazole (92% purity by HPLC). The final coupling involves nucleophilic displacement, where the benzothiazolylamine attacks the alkyl chloride moiety of 1-(3-chloropropyl)imidazole in refluxing acetonitrile with potassium carbonate as a base. This step typically achieves 65-72% yield after recrystallization, though competitive alkylation at imidazole N3 can generate a bis-alkylated byproduct (5-8%) [5] [10].
Key purification challenges include separating the target tertiary amine from residual imidazole homodimers. Column chromatography using ethyl acetate/methanol gradients (9:1 to 4:1) effectively isolates the product (>98% purity). Alternative routes employing Mitsunobu reactions for C–N bond formation show comparable yields but require expensive reagents (triphenylphosphine/DIAD), limiting scalability [6].
Solvent polarity and hydrogen-bonding capacity critically influence reaction kinetics and byproduct profiles. Polar aprotic solvents like DMF enhance nucleophilicity in the coupling step, boosting yields to 80% by facilitating deprotonation of the benzothiazolylamine (pKa ~9.5) while solubilizing ionic intermediates [2] [8]. As shown in Table 1, solvents with high Kamlet-Taft β parameters (hydrogen-bond acceptance) suppress imidazolium salt formation, whereas protic solvents (e.g., ethanol) promote proton transfer side reactions [2] [4].
Table 1: Solvent Effects on Coupling Reaction Efficiency
Solvent | β Parameter | Reaction Yield (%) | Byproduct Formation (%) |
---|---|---|---|
DMF | 0.69 | 80 | 4 |
Acetonitrile | 0.40 | 72 | 8 |
Ethanol | 0.77 | 58 | 15 |
Toluene | 0.11 | 45 | 22 |
Catalyst selection further optimizes efficiency. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase alkylation rates by 40% in biphasic systems, while mild Lewis acids like zinc triflate (5 mol%) improve regioselectivity by coordinating with the benzothiazole nitrogen, directing nucleophilic attack to the propyl chain terminus [8] [9]. Temperature studies reveal an optimal window of 80–85°C; higher temperatures accelerate hydrolysis of the alkyl chloride precursor.
Microwave irradiation drastically reduces synthesis times while improving atom economy. In a validated one-pot protocol, 4-ethylaniline, cyanogen bromide, and 1-(3-aminopropyl)imidazole react under microwave conditions (120°C, 150 W) to form the target compound via in situ benzothiazole ring formation followed by alkylation. This method achieves 88% yield in 25 minutes—a 4-fold reduction compared to conventional heating—while suppressing byproducts through rapid, uniform thermal activation [5] [10].
Multicomponent reactions (MCRs) offer additional streamlining. A Groebke-Blackburn-Bienaymé approach combines 2-bromo-4-ethylaniline, trimethylsilyl isocyanide, and 1-(3-aminopropyl)imidazole in ethanol at 70°C, catalyzed by scandium(III) triflate (2 mol%). This route constructs the benzothiazole and tertiary amine bonds sequentially, yielding 75% of the target with minimal purification [5]. However, functional group tolerance remains limited: electron-deficient anilines yield <50%, necessitating orthogonal routes for complex analogs.
Scalability assessments prioritize cost, waste reduction, and operational safety. Table 2 benchmarks three methods: classical stepwise synthesis, microwave-assisted one-pot, and multicomponent reactions. The stepwise approach, while reliable for gram-scale production (95% purity), suffers from high Process Mass Intensity (PMI 32) due to chromatographic purification and intermediate isolation. The microwave route reduces PMI to 18 and E-factor to 25 through solvent minimization, but energy costs for large-scale reactors remain prohibitive [9].
Table 2: Scalability Metrics for Synthetic Routes
Method | Yield (%) | Purity (%) | PMI | E-Factor | Key Limitations |
---|---|---|---|---|---|
Stepwise Alkylation | 72 | 95 | 32 | 48 | High solvent use, long cycle time |
Microwave One-Pot | 88 | 97 | 18 | 25 | Limited reactor scalability |
Multicomponent Reaction | 75 | 90 | 22 | 35 | Narrow substrate scope |
Industrial translation favors modified stepwise processes using continuous-flow reactors. For example, tubular reactors with immobilized K2CO3 catalysts enable >90% conversion in the alkylation step at residence times <30 minutes, reducing solvent consumption by 60% compared to batch processing [9]. Crystallization-driven purification (water/ethanol mixtures) further replaces chromatography, lowering PMI to 15 while maintaining pharmacopeial-grade purity.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7